An In-depth Technical Guide to the Chemical Properties of 1-Propylpiperidine-4-carboxylic acid Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 1-Propylpiperidine-4-carboxylic acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-Propylpiperidine-4-carboxylic acid hydrochloride (CAS: 193537-82-5). As a key building block in medicinal chemistry, a thorough understanding of this compound's characteristics is paramount for its effective application in the development of novel therapeutics. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its N-alkylation allows for the fine-tuning of physicochemical and pharmacological properties.
Core Chemical Identity and Physicochemical Properties
1-Propylpiperidine-4-carboxylic acid hydrochloride is the hydrochloride salt of 1-propylpiperidine-4-carboxylic acid, also known as N-propylisonipecotic acid. The presence of the hydrochloride salt significantly enhances the compound's solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.[1]
Below is a summary of its key identifiers and computed properties.
| Property | Value | Source |
| IUPAC Name | 1-propylpiperidine-4-carboxylic acid;hydrochloride | N/A |
| Synonyms | 1-propylisonipecotic acid hydrochloride | [2] |
| CAS Number | 193537-82-5 | N/A |
| Molecular Formula | C₉H₁₈ClNO₂ | N/A |
| Molecular Weight | 207.70 g/mol | N/A |
| Canonical SMILES | CCCN1CCC(CC1)C(=O)O.Cl | N/A |
Synthesis and Mechanistic Considerations
The synthesis of 1-Propylpiperidine-4-carboxylic acid hydrochloride is not extensively detailed in the scientific literature. However, established methods for the N-alkylation of piperidines provide a reliable synthetic strategy. Two primary routes are proposed:
N-Alkylation of Isonipecotic Acid Derivatives
This is a common and effective method for the preparation of N-substituted piperidines. The synthesis can proceed via two main pathways:
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Pathway A: Alkylation of Ethyl Isonipecotate followed by Hydrolysis: This is often the preferred route as the ester starting material, ethyl isonipecotate, is commercially available and generally exhibits better solubility in organic solvents than the free acid. The reaction involves the nucleophilic substitution of a propyl halide (e.g., 1-bromopropane or 1-iodopropane) by the secondary amine of the piperidine ring. A weak base, such as potassium carbonate or triethylamine, is typically employed to neutralize the hydrohalic acid byproduct. The subsequent hydrolysis of the ethyl ester to the carboxylic acid can be achieved under acidic or basic conditions.[6]
-
Pathway B: Direct Alkylation of Isonipecotic Acid: While feasible, the direct alkylation of isonipecotic acid can be more challenging due to the zwitterionic nature of the starting material and its lower solubility in common organic solvents.
Figure 1: Proposed synthesis via N-alkylation of ethyl isonipecotate.
Reductive Amination of Piperidine-4-carboxylic Acid
Reductive amination is another powerful tool for the formation of C-N bonds.[7][8] This method would involve the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with propanal (propionaldehyde) in the presence of a reducing agent. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a mild and commonly used option.
Figure 2: Proposed synthesis via reductive amination.
Spectroscopic and Chromatographic Characterization
While specific spectra for 1-Propylpiperidine-4-carboxylic acid hydrochloride are not publicly available, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group, including a triplet for the terminal methyl group (CH₃), a sextet for the central methylene group (-CH₂-), and a triplet for the methylene group attached to the nitrogen (N-CH₂-). The protons on the piperidine ring would appear as complex multiplets. The acidic proton of the carboxylic acid is expected to be a broad singlet, typically downfield.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the three carbons of the propyl group and the carbons of the piperidine ring. The carbonyl carbon of the carboxylic acid would appear as a characteristic downfield signal.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Propylpiperidine-4-carboxylic acid hydrochloride would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching of the carboxylic acid hydrogen-bonded to the chloride ion. A strong carbonyl (C=O) stretching absorption is expected around 1700-1730 cm⁻¹. C-H stretching vibrations for the alkyl groups will be observed in the 2800-3000 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the parent ion of the free base (1-Propylpiperidine-4-carboxylic acid) would be observed at an m/z corresponding to its molecular weight (171.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the propyl chain and piperidine ring.
High-Performance Liquid Chromatography (HPLC)
The purity of 1-Propylpiperidine-4-carboxylic acid hydrochloride can be assessed using reverse-phase HPLC. A suitable method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[9]
Safety, Handling, and Storage
While specific toxicity data for 1-Propylpiperidine-4-carboxylic acid hydrochloride is not available, related compounds such as isonipecotic acid are known to be irritants to the eyes, skin, and respiratory system.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.
Applications in Research and Drug Development
1-Propylpiperidine-4-carboxylic acid hydrochloride serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The N-propyl group can influence the lipophilicity, metabolic stability, and receptor-binding affinity of a parent molecule. This compound is a useful building block for creating libraries of N-substituted piperidine derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[11][12]
Conclusion
1-Propylpiperidine-4-carboxylic acid hydrochloride is a key synthetic intermediate with significant potential in pharmaceutical research and development. While detailed experimental data for this specific compound is not widely published, its chemical properties and behavior can be reliably predicted based on established chemical principles and the known characteristics of its structural analogs. The synthetic routes outlined in this guide provide a practical framework for its preparation, and the expected analytical data serves as a benchmark for its characterization. As with any chemical compound, proper safety precautions should be observed during its handling and use.
References
- Cai, H., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. bioRxiv.
- Hudlicky, T., & Fan, R. (1994). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Collect. Czech. Chem. Commun., 59(5), 1163-1169.
- Zhang, D., et al. (2009). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Bioorganic & Medicinal Chemistry Letters, 19(15), 4145-4149.
- O'Brien, Z. J., & Mattson, A. E. (2016). A practical catalytic reductive amination of carboxylic acids.
- De Smet, M., et al. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4565-4574.
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- Royal Society of Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4565-4574.
- MDPI. (2022). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 27(17), 5777.
- Google Patents. (2008). Process for Preparation of Piperidine Carboxylic Acid.
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YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2015). Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. Retrieved from [Link]
- PubMed. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters, 23(5), 1379-1383.
- Google Patents. (2012). Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
- National Center for Biotechnology Information. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(1), 1041-1052.
- Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
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